molecular formula C24H20FNO5S B11271313 (3,4-dimethoxyphenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

(3,4-dimethoxyphenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B11271313
M. Wt: 453.5 g/mol
InChI Key: GTLNZEKKZUTBDU-UHFFFAOYSA-N
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Description

(3,4-dimethoxyphenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dimethoxyphenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazinone core, followed by the introduction of the 3,4-dimethoxyphenyl and 6-fluoro-4-(3-methylphenyl) groups. Common reagents used in these reactions include fluorinating agents, methoxy group donors, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(3,4-dimethoxyphenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzothiazinone analogs.

Scientific Research Applications

(3,4-dimethoxyphenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-dimethoxyphenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-dimethoxyphenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is unique due to its specific structural features, such as the combination of methoxy, fluoro, and benzothiazinone groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H20FNO5S

Molecular Weight

453.5 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[6-fluoro-4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone

InChI

InChI=1S/C24H20FNO5S/c1-15-5-4-6-18(11-15)26-14-23(32(28,29)22-10-8-17(25)13-19(22)26)24(27)16-7-9-20(30-2)21(12-16)31-3/h4-14H,1-3H3

InChI Key

GTLNZEKKZUTBDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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